molecular formula C14H20O2 B7934822 1-(2-Isopropoxyphenyl)-3-methylbutan-1-one

1-(2-Isopropoxyphenyl)-3-methylbutan-1-one

Cat. No.: B7934822
M. Wt: 220.31 g/mol
InChI Key: OAZITOSQULGXNQ-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyphenyl)-3-methylbutan-1-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with an isopropoxy group and a 3-methylbutan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-isopropoxyphenyl)-3-methylbutan-1-one typically involves the reaction of 2-isopropoxyphenylmagnesium bromide with 3-methylbutanone in a Grignard reaction. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent the formation of side products.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer better control over reaction conditions and improved safety profiles. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The reduction reaction typically yields the corresponding alcohol.

  • Substitution: Substitution reactions result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Isopropoxyphenyl)-3-methylbutan-1-one has several scientific research applications across different fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-isopropoxyphenyl)-3-methylbutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

  • Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses to external stimuli.

Comparison with Similar Compounds

  • 1-(2-Isopropoxyphenyl)ethanone

  • 1-(2-Isopropoxyphenyl)-2,2-dimethylpropan-1-ol

Properties

IUPAC Name

3-methyl-1-(2-propan-2-yloxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)9-13(15)12-7-5-6-8-14(12)16-11(3)4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZITOSQULGXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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